molecular formula C17H16ClNO3 B4277695 N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide

N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide

Cat. No. B4277695
M. Wt: 317.8 g/mol
InChI Key: RKURFIKRQFSZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide, also known as fenofibrate, is a medication used to treat high cholesterol and triglyceride levels in the blood. Fenofibrate belongs to the class of drugs known as fibrates, which work by reducing the production of triglycerides and increasing the production of good cholesterol (HDL). In addition to its clinical use, fenofibrate has also been extensively studied for its potential applications in scientific research.

Mechanism of Action

Fenofibrate works by activating a specific receptor known as peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα leads to the upregulation of genes involved in fatty acid metabolism and the downregulation of genes involved in inflammation and oxidative stress. This results in a decrease in triglyceride levels and an increase in good cholesterol levels.
Biochemical and Physiological Effects
Fenofibrate has been shown to have a number of biochemical and physiological effects. In addition to its effects on lipid metabolism, N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide has been shown to improve insulin sensitivity, reduce inflammation, and improve cognitive function. Fenofibrate has also been shown to have protective effects on the liver and kidneys, which makes it a promising candidate for the treatment of liver and kidney diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide in lab experiments is its well-established safety profile. Fenofibrate has been used clinically for over 30 years and has a low incidence of adverse effects. In addition, N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide is relatively inexpensive and readily available, which makes it a cost-effective option for lab experiments. However, one of the limitations of using N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide in lab experiments is its specificity for PPARα. This limits its use in experiments where other receptors or pathways are involved.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide. One area of research involves the development of more potent and selective PPARα agonists for the treatment of metabolic diseases. Another area of research involves the use of N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide in combination with other drugs for the treatment of various diseases. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide in the treatment of various diseases.

Scientific Research Applications

Fenofibrate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide as a potential treatment for various diseases, such as type 2 diabetes, Alzheimer's disease, and cancer. Fenofibrate has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties, which make it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-11(20)13-6-5-7-14(10-13)19-17(21)12(2)22-16-9-4-3-8-15(16)18/h3-10,12H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKURFIKRQFSZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.